molecular formula C8H6BFO4 B1340021 (2-Fluoro-3,5-diformylphenyl)boronic acid CAS No. 870778-85-1

(2-Fluoro-3,5-diformylphenyl)boronic acid

Cat. No. B1340021
CAS RN: 870778-85-1
M. Wt: 195.94 g/mol
InChI Key: KKXARFPYUGQNNK-UHFFFAOYSA-N
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Description

“(2-Fluoro-3,5-diformylphenyl)boronic acid” is a boronic acid bridging ligand linker for COFs in application of self-healing materials, drug delivery, cell capture and release . It has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring .


Chemical Reactions Analysis

“this compound” can be used in highly efficient oxime click reaction, allowing the facile preparation of phenylboronic acid functional materials . It is also involved in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 235-240°C . The boiling point is predicted to be 432.4±55.0 °C .

Scientific Research Applications

Organic Synthesis and Materials Science

Sensor Technology

Boronic acids have been employed in the development of glucose sensing materials that operate at physiological pH, highlighting their utility in medical applications and the synthesis of biologically active compounds (Sasmita Das et al., 2003). The introduction of fluorine atoms into boronic acids influences their properties significantly, affecting their Lewis acidity, which plays a crucial role in various applications including analytical chemistry and biology (Jan T. Gozdalik et al., 2017).

Analytical Chemistry

The unique binding properties of boronic acids to diols have been exploited in the creation of dynamic covalent or responsive hydrogels, which are crucial in sensing, delivery, and materials chemistry. This is due to their ability to form complexes with biologically relevant diols, such as saccharides and peptidoglycans, which are essential for developing biomaterials with dynamic or responsive behavior (William L. A. Brooks et al., 2018).

Novel Applications

Boronic acid derivatives have been utilized in the construction of boron-based dendritic nanostructures, which are promising for various technological applications due to their unique structural features. This includes the synthesis of macrocycles and dendrimers, which can serve as frameworks for further functionalization, highlighting the potential of boronic acids in nanotechnology and materials science (Nicolas Christinat et al., 2007).

Safety and Hazards

When handling “(2-Fluoro-3,5-diformylphenyl)boronic acid”, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It is also recommended to avoid breathing mist, gas or vapours .

Mechanism of Action

Target of Action

The primary target of the compound 2-Fluoro-3,5-diformylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

The 2-Fluoro-3,5-diformylphenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This process is a key step in the formation of the carbon-carbon bond .

Biochemical Pathways

The main biochemical pathway affected by 2-Fluoro-3,5-diformylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many organic compounds .

Result of Action

The molecular and cellular effects of the action of 2-Fluoro-3,5-diformylphenylboronic acid are primarily seen in its ability to facilitate the Suzuki-Miyaura cross-coupling reaction . This results in the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-Fluoro-3,5-diformylphenylboronic acid can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the Suzuki-Miyaura coupling reaction . Additionally, the presence of other compounds in the reaction mixture can also influence the reaction outcome .

Biochemical Analysis

Biochemical Properties

(2-Fluoro-3,5-diformylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are formed through the interaction of the boronic acid group with diols or other hydroxyl-containing compounds. This compound is known to interact with enzymes such as glycosidases and proteases, where it can act as an inhibitor by forming reversible covalent bonds with the active site serine or threonine residues. Additionally, this compound can bind to carbohydrates on cell surfaces, facilitating cell capture and release in dynamic covalent hydrogels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also act as a ligand for certain receptors, modulating their activity and downstream signaling. Additionally, this compound can influence gene expression by binding to transcription factors, thereby altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Studies have shown that the long-term exposure of cells to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating immune responses or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as oxidoreductases and hydrolases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels in cells, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways .

properties

IUPAC Name

(2-fluoro-3,5-diformylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXARFPYUGQNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584586
Record name (2-Fluoro-3,5-diformylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870778-85-1
Record name (2-Fluoro-3,5-diformylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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